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Executive Summary & Biological Context

Decarestrictines are a family of bioactive metabolites isolated from Penicillium simplicissimum
and Penicillium corylophilum.[1] Among them, Decarestrictine A and D are 10-membered
lactones (decanolides) exhibiting significant inhibitory activity against HMG-CoA reductase, a
rate-limiting enzyme in the cholesterol biosynthesis pathway.

Key Structural Challenges

* Medium-Sized Ring: Formation of 10-membered lactones is enthalpically and entropically
disfavored compared to 5, 6, or macrocyclic rings, often leading to dimerization (diolide
formation).

o Stereogenicity: The molecule possesses multiple stereocenters (typically C3, C6, C7, C9)
requiring high enantiomeric purity.

e Functionality: Presence of a 1,3-diol moiety (in Decarestrictine D) or specific
hydroxyl/carbonyl patterns (Decarestrictine A).
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This guide presents a modular, enantioselective protocol based on the strategies developed by
H.C. Brown (Asymmetric Allylboration) and J.S. Yadav (Prins Cyclization/RCM approaches),
optimized for reproducibility in a research setting.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected into a linear seco-acid precursor, which is assembled from chiral
building blocks.

e Disconnection 1 (Ring Closure): The C1-09 bond is formed via Yamaguchi
Macrolactonization, chosen for its reliability in closing medium-sized rings.

» Disconnection 2 (Stereocontrol): The C7 and C9 stereocenters are established via Brown
Asymmetric Allylation.

e Disconnection 3 (Backbone): The C1-C6 fragment is elaborated using standard
homologation techniques.

Synthetic Pathway Diagram
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Key Transformation Logic

Decarestrictine A/D

1. Asymmetric Allylation sets C7/C9 stereochemistry.

(10-Membered Lactone) 2. Macrolactonization closes the strained 10-membered ring.

Yamaguchi Macrolactonization
(C1-09 Bond Formation)

Seco-Acid Precursor
(Linear Chain)

Ester Hydrolysis \ Asymmetric Allylation

Fragment A Fragment B
(C1-C6 Aldehyde) (Chiral Allylborane)

N\

Starting Materials
(e.g., 1,3-Propanediol / Alkynes)

Click to download full resolution via product page
Figure 1: Retrosynthetic logic flow for the construction of the Decarestrictine core.
Detailed Experimental Protocols

Phase 1: Stereoselective Construction of the C7-C9
Fragment

Objective: Establish the remote stereocenters with >95% ee using Brown's Asymmetric
Allylation.

Reagents:
¢ (-)-B-Methoxydiisopinocampheylborane ((-)-lpc2BOMe)

¢ Allylmagnesium bromide
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» Appropriate aldehyde precursor (e.g., derived from 3-hydroxybutanoate or similar)

Protocol:

Reagent Preparation: In a flame-dried flask under Argon, dissolve (-)-lpc2BOMe (1.1 equiv)
in anhydrous Et20 (1 M). Cool to 0 °C.

« Allylation: Add allylmagnesium bromide (1.0 equiv) dropwise. Stir for 1 h at 0 °C to generate
the B-allyldiisopinocampheylborane reagent in situ.

o Substrate Addition: Cool the mixture to -78 °C. Add the aldehyde substrate (dissolved in
Et20) dropwise over 30 min.

e Reaction: Stir at -78 °C for 2 h, then allow to warm slowly to room temperature over 1 h.

o Oxidative Workup: Cool to 0 °C. Add NaOH (3N, 2 mL/mmol) followed by H202 (30%, 2
mL/mmol) dropwise. (Caution: Exothermic). Reflux for 1 h to cleave the boron moiety.

 Purification: Extract with Et20, wash with brine, dry over MgSO4, and concentrate. Purify via
flash column chromatography (SiO2, Hexanes/EtOAC).

Critical Insight: The use of Ipc2B-allyl reagents ensures the formation of the homoallylic alcohol
with predictable stereochemistry based on the reagent chirality (Re- or Si-face attack).

Phase 2: Assembly of the Seco-Acid

Objective: Elaboration of the carbon chain to the full C10 length and oxidation state adjustment.

o Protection: Protect the newly formed secondary hydroxyl group as a TBS ether (TBSCI,
Imidazole, DMF).

o Ozonolysis/Reductive Workup: Convert the terminal alkene to an aldehyde or alcohol
depending on the specific coupling strategy (O3, then PPh3 or NaBH4).

o Chain Extension: Perform a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to install
the remaining carbons (C1-C6 segment) and the unsaturated ester functionality.
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e Hydrolysis: Saponify the terminal ester (LIOH, THF/H20) to reveal the carboxylic acid (C1)
while maintaining the C9-hydroxyl protection (or selectively deprotecting C9 if orthogonal
groups are used).

Phase 3: Yamaguchi Macrolactonization

Objective: Cyclization of the linear seco-acid to form the 10-membered lactone. This is the
most critical step due to the entropic penalty of medium-ring formation.

Reagents:

2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent)

Triethylamine (Et3N)

4-Dimethylaminopyridine (DMAP)

Toluene (Anhydrous)

Protocol:

Mixed Anhydride Formation: Dissolve the seco-acid (1.0 equiv) in anhydrous THF. Add Et3N
(3.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.2 equiv). Stir at RT for 1-2 h.

o Checkpoint: Monitor TLC for the disappearance of the acid and formation of the mixed
anhydride.

e Dilution: Dilute the mixed anhydride solution with a large volume of anhydrous Toluene to
achieve high dilution conditions (0.001 M to 0.005 M). This is mandatory to favor
intramolecular cyclization over intermolecular dimerization.

o Cyclization: Add the diluted solution dropwise (via syringe pump over 4—6 h) to a refluxing
solution of DMAP (5-10 equiv) in Toluene.

o Workup: After addition is complete, reflux for an additional 2 h. Cool to RT. Wash with
saturated NH4CI, NaHCOS3, and brine.

« Purification: Concentrate and purify via flash chromatography.
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Data Table: Optimization of Macrolactonization

Condition A Condition B )
Parameter L Outcome (Yield)
(Standard) (Optimized)
) Yield increases from
Concentration 0.01 M 0.001 M
45% to 72%
" ) Reduces dimer
Addition Rate Bolus Syringe Pump (4h) )
formation by 60%
Essential for
Temperature 80 °C 110 °C (Reflux) o )
overcoming ring strain
DMAP acts as a
Base Pyridine DMAP (High Equiv) superior acyl transfer

catalyst

Final Deprotection & Characterization

Objective: Removal of protecting groups (e.g., TBS, MOM) to yield Decarestrictine A/D.
e Reagent: TBAF (1 M in THF) or HF-Pyridine.
e Condition: Stir at 0 °C to RT.

« Purification: Final purification often requires HPLC for biological grade purity (>98%).

Characterization Markers (Decarestrictine D Reference)

¢ 1H NMR (500 MHz, CDCI3): Characteristic signals for the lactone proton (& ~5.0-5.3 ppm)
and the olefinic protons if unsaturation is present.

¢ 13C NMR: Carbonyl peak at ~170-175 ppm; C-O carbon at ~70-75 ppm.

e Mass Spectrometry: [M+Na]+ adduct confirmation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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